![molecular formula C16H29N3O B14537090 3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile CAS No. 62119-96-4](/img/structure/B14537090.png)
3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile is a chemical compound that belongs to the class of organic compounds known as nitriles. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a propanenitrile backbone, which is further substituted with a piperidine moiety. The compound has a molecular weight of 279.4216 daltons .
Preparation Methods
The synthesis of 3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropanenitrile with 1,3-di(piperidin-1-yl)propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile can be compared with other similar compounds such as 3-oxo-3-(piperidin-1-yl)propanenitrile and 1-(piperidin-1-yl)propan-2-ol. These compounds share structural similarities but differ in their functional groups and chemical properties.
Properties
CAS No. |
62119-96-4 |
|---|---|
Molecular Formula |
C16H29N3O |
Molecular Weight |
279.42 g/mol |
IUPAC Name |
3-[1,3-di(piperidin-1-yl)propan-2-yloxy]propanenitrile |
InChI |
InChI=1S/C16H29N3O/c17-8-7-13-20-16(14-18-9-3-1-4-10-18)15-19-11-5-2-6-12-19/h16H,1-7,9-15H2 |
InChI Key |
PETAKGWAPVVUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCCCC2)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Furan-2-yl)(6-methyl-4H-furo[3,2-b]indol-2-yl)methanone](/img/structure/B14537018.png)

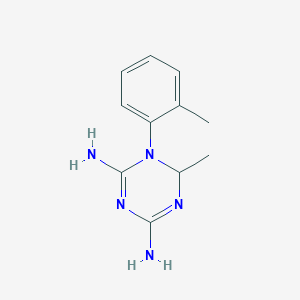
![4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline](/img/structure/B14537035.png)
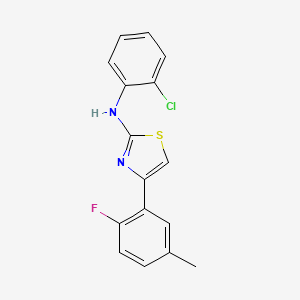
![1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl-](/img/structure/B14537039.png)
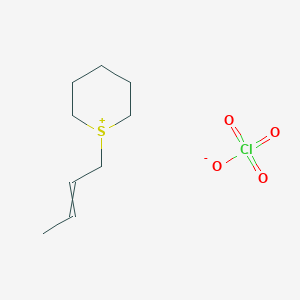
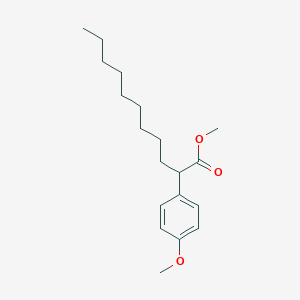
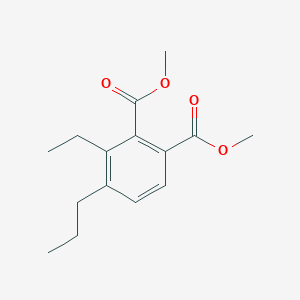
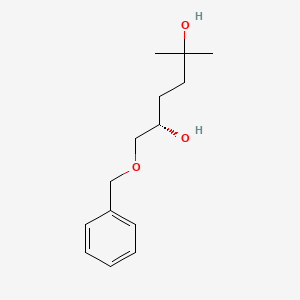
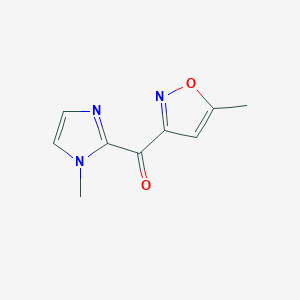
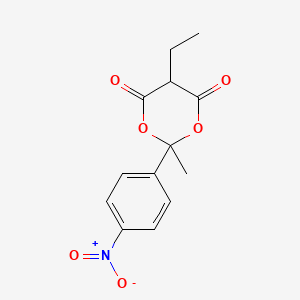
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)](/img/structure/B14537070.png)
![2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran](/img/structure/B14537076.png)
